molecular formula C19H20F2N2O6S2 B1264230 1-(2,6-Difluorophenyl)sulfonyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepane

1-(2,6-Difluorophenyl)sulfonyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepane

Cat. No. B1264230
M. Wt: 474.5 g/mol
InChI Key: JPOSZEKFNLCUKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-difluorophenyl)sulfonyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepane is a sulfonamide.

Scientific Research Applications

Antibacterial and Antifungal Applications

  • Synthesis of Antibacterial and Antifungal Agents : A study synthesized a range of compounds incorporating the 2,3-dihydro-1,4-benzodioxin moiety, demonstrating significant antibacterial and antifungal potential. Notably, specific compounds showed good antimicrobial potential with low hemolytic activity, highlighting their suitability as therapeutic agents (Abbasi et al., 2020).

  • Antibacterial and Lipoxygenase Inhibition : Another study focused on synthesizing new sulfonamides with a 1,4-benzodioxin ring, showing notable antibacterial potential and lipoxygenase inhibition. This suggests their possible therapeutic use in treating inflammatory ailments (Abbasi et al., 2017).

Enzyme Inhibition

  • α-Glucosidase and Acetylcholinesterase Inhibitors : Research indicated that sulfonamides with benzodioxane and acetamide moieties could exhibit substantial inhibitory activity against α-glucosidase and weak activity against acetylcholinesterase. This suggests potential applications in managing conditions like diabetes and Alzheimer's disease (Abbasi et al., 2019).

Synthesis and Structural Analysis

  • Novel Scaffold Synthesis for Chymase Inhibition : A study developed a novel series of compounds utilizing the 1,4-diazepane-2,5-dione structure, identifying a potent inhibitor for human chymase, an enzyme involved in various physiological and pathological processes (Tanaka et al., 2007).

  • Synthesis of Sulfonyl Azides : The synthesis of sulfonyl azides, which are valuable reagents in organic chemistry, was explored. These compounds play a critical role in the alpha-azidation of various compounds, contributing to the synthesis of amino acid derivatives (Katritzky et al., 2008).

  • Solid-Phase Synthesis of Diazepines : Another study described the solid-phase synthesis of 1,4-diazepines, showcasing a method applicable for the synthesis of libraries of such compounds. This method is significant for developing bioactive compounds in a combinatorial fashion (Fülöpová et al., 2012).

properties

Molecular Formula

C19H20F2N2O6S2

Molecular Weight

474.5 g/mol

IUPAC Name

1-(2,6-difluorophenyl)sulfonyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepane

InChI

InChI=1S/C19H20F2N2O6S2/c20-15-3-1-4-16(21)19(15)31(26,27)23-8-2-7-22(9-10-23)30(24,25)14-5-6-17-18(13-14)29-12-11-28-17/h1,3-6,13H,2,7-12H2

InChI Key

JPOSZEKFNLCUKY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=C(C=CC=C2F)F)S(=O)(=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,6-Difluorophenyl)sulfonyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepane
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1-(2,6-Difluorophenyl)sulfonyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepane
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1-(2,6-Difluorophenyl)sulfonyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepane
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1-(2,6-Difluorophenyl)sulfonyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepane
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1-(2,6-Difluorophenyl)sulfonyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepane

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